Cas no 35128-56-4 (4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole)

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic aromatic compound featuring a benzofurazan core substituted with bromine and nitro functional groups. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nitro group enhances electrophilicity, facilitating selective modifications, while the bromine substituent offers a handle for further functionalization via metal-catalyzed transformations. Its stability under standard conditions and well-defined reactivity profile make it valuable for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. The compound’s purity and consistent performance are critical for reproducible results in research and industrial applications.
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole structure
35128-56-4 structure
Product Name:4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
CAS No:35128-56-4
MF:C6H2BrN3O3
MW:244.002379894257
CID:1036291
PubChem ID:12010214
Update Time:2025-05-26

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
    • 4-Bromo-7-nitro-2,1,3-benzoxadiazole
    • DTXSID40475758
    • 35128-56-4
    • BS-53020
    • UEARFJVKDGVSDM-UHFFFAOYSA-N
    • SCHEMBL3192786
    • 2,1,3-Benzoxadiazole, 4-bromo-7-nitro-
    • D75424
    • CS-0093679
    • 4-Bromo-7-nitrobenzofurazan
    • Inchi: 1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
    • InChI Key: UEARFJVKDGVSDM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C1=NON=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 242.92795g/mol
  • Monoisotopic Mass: 242.92795g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.7Ų

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4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:35128-56-4)4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
Order Number:A1023092
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:28
Price ($):380.0
Email:sales@amadischem.com

Additional information on 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole

Research Briefing on 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (CAS: 35128-56-4): Recent Advances and Applications

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (CAS: 35128-56-4) is a nitrobenzofurazan derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a fluorescent probe and a reactive intermediate in organic synthesis. Recent studies have explored its utility in bioimaging, protein labeling, and drug discovery, leveraging its unique photophysical properties and reactivity. This briefing synthesizes the latest research findings on this compound, highlighting its potential in both academic and industrial settings.

One of the most notable advancements involves the use of 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole as a thiol-reactive fluorescent probe. A 2023 study published in Chemical Communications demonstrated its efficacy in real-time monitoring of glutathione (GSH) dynamics in live cells. The compound's bromo group facilitates nucleophilic substitution with thiols, while the nitrobenzofurazan moiety provides strong fluorescence upon reaction, enabling high-sensitivity detection. This application is particularly relevant in cancer research, where GSH levels are often dysregulated.

In drug discovery, 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole has been employed as a key intermediate in the synthesis of novel kinase inhibitors. A recent Journal of Medicinal Chemistry paper (2024) detailed its use in constructing covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The bromo group was strategically incorporated to enable selective modification of cysteine residues, enhancing inhibitor specificity. This approach has shown promise in preclinical models of B-cell malignancies, with improved pharmacokinetic profiles compared to traditional reversible inhibitors.

Further innovations include its application in materials science. Researchers at MIT (2023) functionalized 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole with conjugated polymers to create stimuli-responsive materials for optoelectronic devices. The compound's electron-withdrawing nitro group and planar structure facilitated charge transport, yielding materials with tunable luminescence properties under redox conditions. This interdisciplinary application underscores the compound's versatility beyond biological contexts.

Despite these advances, challenges remain in optimizing the compound's aqueous solubility and minimizing nonspecific binding in biological systems. Recent structure-activity relationship (SAR) studies (e.g., ACS Chemical Biology, 2024) have explored modifications to the benzofurazan core to address these limitations while preserving reactivity. These efforts highlight the ongoing need for molecular engineering to fully exploit 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole's potential across applications.

In conclusion, 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (35128-56-4) continues to emerge as a multifaceted tool in chemical biology and drug development. Its dual functionality as a reactive handle and fluorophore positions it uniquely for future innovations in targeted therapeutics, diagnostic probes, and smart materials. Ongoing research is expected to further expand its utility through rational design and novel conjugation strategies.

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Amadis Chemical Company Limited
(CAS:35128-56-4)4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
A1023092
Purity:99%
Quantity:1g
Price ($):380.0
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